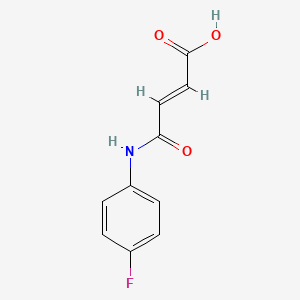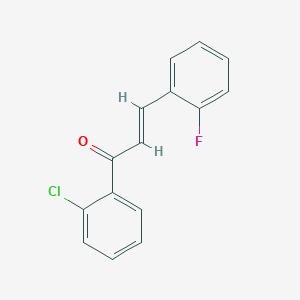
(r)-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)aniline
Descripción general
Descripción
(R)-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)aniline, also known as RMDMA, is an organic compound that has been studied extensively in recent years due to its potential applications in various scientific research fields. RMDMA is a chiral compound, meaning that it has two enantiomers, or optical isomers, that are mirror images of each other. RMDMA is a white powder that is soluble in water and alcohol, and has the molecular formula C9H15NO3.
Aplicaciones Científicas De Investigación
(r)-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)aniline has a wide range of applications in scientific research. It is used as a chiral ligand in asymmetric synthesis, as a catalyst in organic reactions, and as a reagent in the synthesis of various compounds. Additionally, this compound has been studied as a potential inhibitor of enzymes such as cytochrome P450 and monoamine oxidase. Furthermore, this compound has been studied as a potential drug for the treatment of neurological disorders such as Parkinson’s disease and Alzheimer’s disease.
Mecanismo De Acción
The exact mechanism of action of (r)-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)aniline is not yet known. However, it is believed that this compound acts as a potent inhibitor of enzymes such as cytochrome P450 and monoamine oxidase. Additionally, this compound has been shown to act as an agonist of certain neurotransmitters, such as dopamine and serotonin, which may be responsible for its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In laboratory studies, this compound has been shown to inhibit the activity of enzymes such as cytochrome P450 and monoamine oxidase. Additionally, this compound has been shown to act as an agonist of certain neurotransmitters, such as dopamine and serotonin, which may be responsible for its potential therapeutic effects in neurological disorders. Furthermore, this compound has been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(r)-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)aniline has several advantages and limitations for lab experiments. One of the main advantages of using this compound in lab experiments is that it is a chiral compound, meaning that it has two enantiomers, or optical isomers, that are mirror images of each other. This makes it useful for asymmetric synthesis and for the study of enantioselective reactions. Additionally, this compound is relatively inexpensive and easy to synthesize. However, one of the main limitations of this compound is that its exact mechanism of action is not yet known, which can make it difficult to study its effects in detail.
Direcciones Futuras
There are several potential future directions for research on (r)-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)aniline. One potential direction is to further study its mechanism of action in order to better understand its potential therapeutic effects in neurological disorders. Additionally, further research could be conducted to explore the potential applications of this compound in other scientific research fields, such as organic synthesis. Furthermore, research could be conducted to explore the potential side effects of this compound and to develop methods to reduce or eliminate them. Finally, further research could be conducted to explore the potential uses of this compound in industrial processes.
Propiedades
IUPAC Name |
4-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2)15-8-11(16-12)7-14-10-5-3-9(13)4-6-10/h3-6,11H,7-8,13H2,1-2H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNPYZDGCREBGS-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)COC2=CC=C(C=C2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)COC2=CC=C(C=C2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



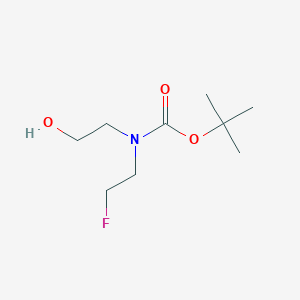
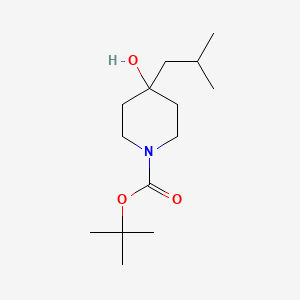
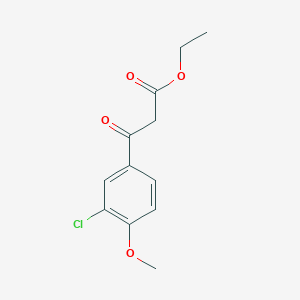
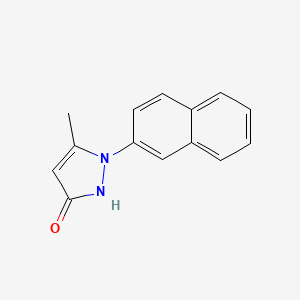
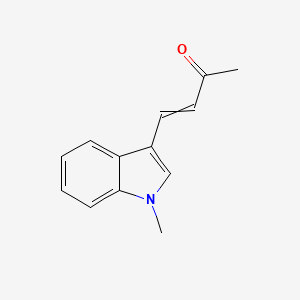

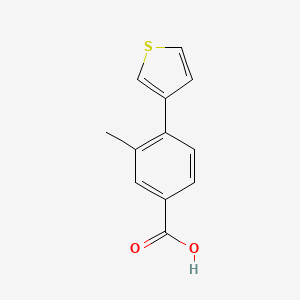

![2,2-Bis(trifluoromethyl)-1H,1H-heptafluoropentyl]oxirane](/img/structure/B3089401.png)
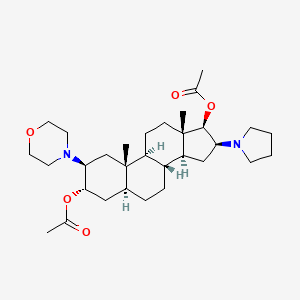

![7-(3-Thienyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B3089425.png)
